molecular formula C8H12N4O2 B12908225 4-(2,2-Dimethylpropanoyl)-4H-1,2,4-triazole-3-carboxamide CAS No. 62735-37-9

4-(2,2-Dimethylpropanoyl)-4H-1,2,4-triazole-3-carboxamide

Cat. No.: B12908225
CAS No.: 62735-37-9
M. Wt: 196.21 g/mol
InChI Key: KHWQKZBBMSHTIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-amino-1,2,4-triazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives, including 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide, often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(I) iodide can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with hydrogenated triazole rings.

    Substitution: Substituted triazole derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide is unique due to its pivaloyl group, which enhances its lipophilicity and stability. This structural feature can improve the compound’s bioavailability and efficacy in various applications .

Biological Activity

4-(2,2-Dimethylpropanoyl)-4H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a 1,2,4-triazole ring substituted with a carboxamide and a dimethylpropanoyl group. The synthesis typically involves multi-step reactions starting from simpler triazole derivatives. While specific synthesis pathways for this compound may vary, they often include the formation of the triazole ring followed by acylation with 2,2-dimethylpropanoyl chloride.

Anticancer Activity

Research has shown that various 1,2,4-triazole derivatives exhibit significant anticancer properties. The presence of the triazole moiety allows for interactions with key proteins involved in cancer signaling pathways. For instance:

  • Mechanism of Action : Studies suggest that triazole derivatives can act as inhibitors of enzymes like PDK1 and MEK1, which are crucial in cancer cell proliferation and survival .
  • Case Study : A related compound demonstrated cytotoxic effects against the HT-29 colorectal cancer cell line with IC50 values in the micromolar range . This suggests that this compound may also possess similar properties.

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. The ability to inhibit various pathogens makes them valuable in treating infections:

  • In Vitro Studies : Compounds bearing the triazole scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Triazoles have been investigated for their anti-inflammatory effects:

  • Mechanism : The ability to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases. The structure of the triazole allows for interactions with inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoles:

Substituent Effect on Activity
Dimethylpropanoyl groupEnhances lipophilicity and cellular uptake
Carboxamide functionalityIncreases hydrogen bonding potential
Triazole ringEssential for interaction with target proteins

Research Findings

Recent studies have focused on evaluating the biological activity of various 1,2,4-triazole derivatives:

  • Cytotoxicity Studies : Compounds similar to this compound have shown promising results against several cancer cell lines including HT-29 and HCT-116 .
  • Antibacterial Activity : Research indicates that some derivatives possess strong antibacterial properties against resistant strains .

Properties

CAS No.

62735-37-9

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

4-(2,2-dimethylpropanoyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H12N4O2/c1-8(2,3)7(14)12-4-10-11-6(12)5(9)13/h4H,1-3H3,(H2,9,13)

InChI Key

KHWQKZBBMSHTIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C=NN=C1C(=O)N

Origin of Product

United States

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